molecular formula C21H24N2O3S2 B3007346 4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-43-6

4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Cat. No.: B3007346
CAS No.: 873010-43-6
M. Wt: 416.55
InChI Key: ULBMRHNDBYIIJU-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

  • Application : The compound's derivatives, particularly those involving zinc phthalocyanine with benzenesulfonamide derivative groups, show promise in photodynamic therapy for cancer treatment. They exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Agents

  • Anticancer Activity : Derivatives of this compound have been explored for their potential as anticancer agents. A study synthesizing celecoxib derivatives revealed activities against various cancer cell lines, positioning them as possible therapeutic agents (Küçükgüzel et al., 2013).
  • Anti-HCV Activity : Some derivatives also displayed modest inhibition of HCV NS5B RdRp activity, indicating potential use in treating Hepatitis C (Küçükgüzel et al., 2013).

Material Science

  • UV Protection and Antimicrobial Properties : In material science, derivatives of this compound have been used to enhance the dyeability of cotton fabrics. The dyed fabrics showed effective UV protection and antibacterial properties, indicating its utility in textile enhancement (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Certain derivatives have been found to inhibit human carbonic anhydrases, which could be vital for anti-tumor studies (Gul et al., 2016).

Neurological Applications

  • Cognitive Enhancing Properties : One study explored the use of a derivative, SB-399885, as a potent 5-HT6 receptor antagonist. This compound showed cognitive enhancing properties, potentially useful in treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studies into its potential uses, particularly if it has pharmaceutical applications. This could include studies into its mechanism of action, pharmacokinetics, and potential side effects .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-6-5-7-17(12-14)21-23-16(3)20(27-21)10-11-22-28(24,25)18-8-9-19(26-4)15(2)13-18/h5-9,12-13,22H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBMRHNDBYIIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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